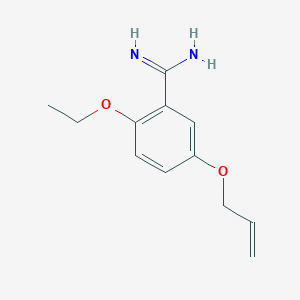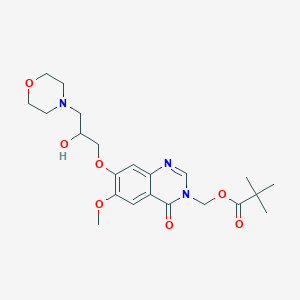
7-(2-Hydroxy-3-morpholinopropoxy)-6-methoxy-3-pivaloyloxymethyl-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Hydroxy-3-morpholinopropoxy)-6-methoxy-3-pivaloyloxymethyl-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a common structural motif in medicinal chemistry due to its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxy-3-morpholinopropoxy)-6-methoxy-3-pivaloyloxymethyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group at the 6-position can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Pivaloyloxymethyl Group: This step involves the protection of the hydroxyl group using pivaloyl chloride in the presence of a base like pyridine.
Formation of the Morpholinopropoxy Side Chain: This is typically achieved through nucleophilic substitution reactions where the morpholine ring is introduced via reaction with epichlorohydrin followed by ring-opening with morpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound can be explored for their potential as enzyme inhibitors or receptor modulators. The quinazolinone core is known for its biological activity, making it a promising candidate for drug discovery.
Medicine
In medicine, this compound and its derivatives can be investigated for their therapeutic potential. Quinazolinone derivatives have been studied for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with desired characteristics.
作用机制
The mechanism of action of 7-(2-Hydroxy-3-morpholinopropoxy)-6-methoxy-3-pivaloyloxymethyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the compound’s biological effects.
相似化合物的比较
Similar Compounds
- (S)-N-(8-(2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)-2-methylnicotinamide
- ®-N-(8-(2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)-2-methylnicotinamide
Uniqueness
Compared to similar compounds, 7-(2-Hydroxy-3-morpholinopropoxy)-6-methoxy-3-pivaloyloxymethyl-3,4-dihydroquinazolin-4-one stands out due to its unique combination of functional groups. The presence of the pivaloyloxymethyl group provides additional stability and lipophilicity, which can enhance its biological activity and pharmacokinetic properties.
属性
CAS 编号 |
401811-82-3 |
|---|---|
分子式 |
C22H31N3O7 |
分子量 |
449.5 g/mol |
IUPAC 名称 |
[7-(2-hydroxy-3-morpholin-4-ylpropoxy)-6-methoxy-4-oxoquinazolin-3-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H31N3O7/c1-22(2,3)21(28)32-14-25-13-23-17-10-19(18(29-4)9-16(17)20(25)27)31-12-15(26)11-24-5-7-30-8-6-24/h9-10,13,15,26H,5-8,11-12,14H2,1-4H3 |
InChI 键 |
ASISYBZCMDZLCB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OCN1C=NC2=CC(=C(C=C2C1=O)OC)OCC(CN3CCOCC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


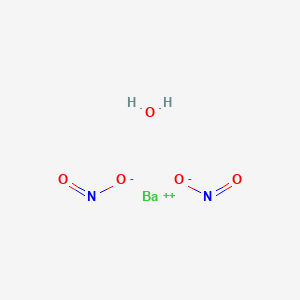

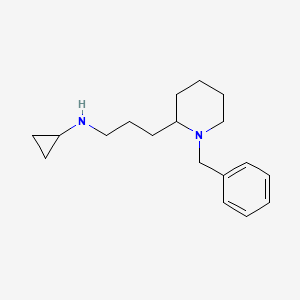
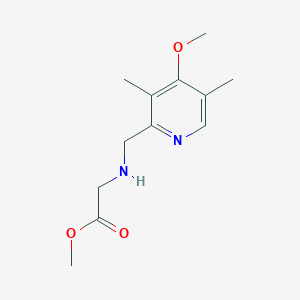
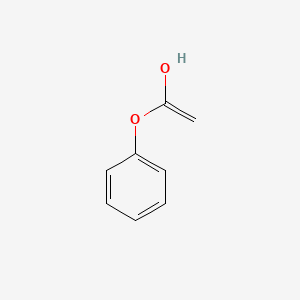
![Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate](/img/structure/B13960136.png)
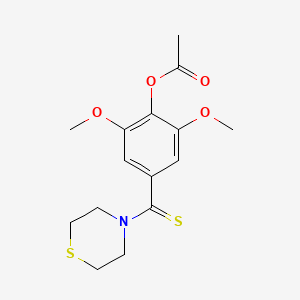
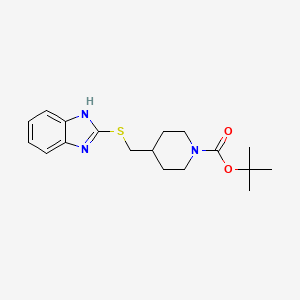
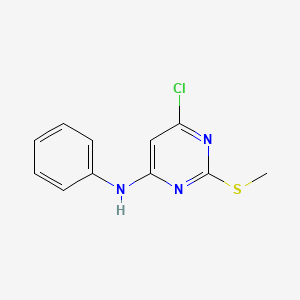
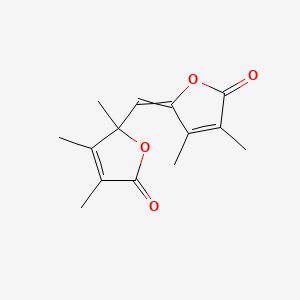
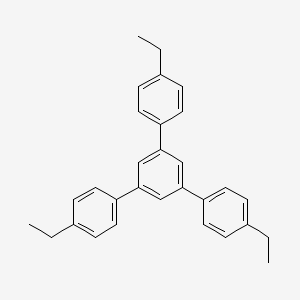
![2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13960181.png)
